2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-
Overview
Description
“2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-” is a chemical compound with the molecular formula C5H3N2NaO3. Its average mass is 162.079 Da and its monoisotopic mass is 162.004135 Da .
Synthesis Analysis
The classic route to synthesize this compound involves the condensation of 2-pyrazinecarboxylic acid with formaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride . Another synthetic approach involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis
The molecular structure of “2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The reactivity of the new scaffold 5-oxo-4,5-dihydropyrazine-2-carboxylate was performed with the aim of isosteric replacement of the benzene ring in 5-oxo-4,5-dihydro pyrazolo[1,5-a]quinazoline (PQ), already identified as α1β2γ2-GABA A R ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-” include a molecular weight of 162.079 Da and a monoisotopic mass of 162.004135 Da .Scientific Research Applications
Medicinal Chemistry and Drug Development
The 4,5-dihydro-1,2,4-triazin-6(1H)-one scaffold has attracted attention due to its potential pharmaceutical applications. Researchers explore its derivatives as potential drug candidates. Notably, this heterocycle has been investigated for its bioactivities, including interactions with receptors and enzymes . Further studies aim to optimize its pharmacokinetic properties and enhance its therapeutic potential.
Serotonin Receptor Modulation
By employing (4+2) cyclocondensation methods, researchers have synthesized N-arylpiperazinylbutyl derivatives of 4,5-dihydro-1,2,4-triazin-6(1H)-ones. These compounds exhibit serotonin receptor antagonistic activity, particularly targeting the 5-HT7 receptor. Such modulation of serotonin receptors holds promise for neurological and psychiatric disorders .
Protein Kinase Inhibition
Functionalized thioamides have been utilized in the preparation of polycyclic 4,5-dihydro-1,2,4-triazinones. These compounds serve as efficient inhibitors of protein kinase Cθ. Protein kinases play crucial roles in cell signaling pathways, making them attractive targets for drug development .
Antinociceptive Properties
Researchers have evaluated the antinociceptive properties of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives. These compounds were tested in mice using the abdominal constriction test. Molecular modeling studies further elucidated their mechanisms of action .
Agrochemical Applications
Beyond medicinal chemistry, 4,5-dihydro-1,2,4-triazin-6(1H)-ones may find use in agrochemicals. Their bioactivity profiles suggest potential applications as pesticides or herbicides. Researchers continue to explore their efficacy and safety in crop protection .
Computational Chemistry
Density functional theory calculations have been employed to study the electronic properties and reactivity of 4,5-dihydro-1,2,4-triazin-6(1H)-ones. These computational studies provide insights into their stability, electronic structure, and potential reactivity pathways .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-oxo-1H-pyrazine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-1-4-2-8-5(9)3-7-4/h2-3H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBKFQQRDQALLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- | |
CAS RN |
134510-05-7 | |
Record name | 5-oxo-4,5-dihydropyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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